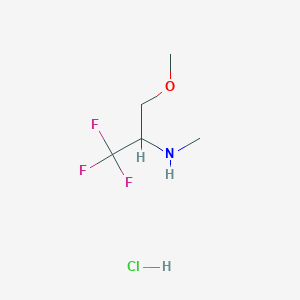

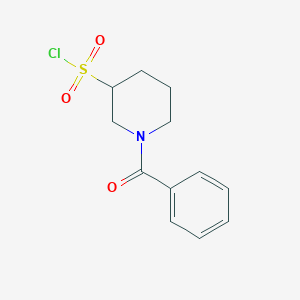

![molecular formula C12H19NO3 B1378880 Tert-butyl-6-oxo-2-azaspiro[3.4]octan-2-carboxylat CAS No. 1363382-39-1](/img/structure/B1378880.png)

Tert-butyl-6-oxo-2-azaspiro[3.4]octan-2-carboxylat

Übersicht

Beschreibung

Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C12H19NO3 . It is also known by other names such as 2-Azaspiro[3.4]octane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester .

Synthesis Analysis

There are two efficient and scalable synthetic routes to this compound . One method involves the reduction of a nitrile intermediate with lithium aluminum hydride to furnish the primary amine, which spontaneously displaced the tosyl group to ring close and form the azaspiro heptane derivative .Molecular Structure Analysis

The molecular structure of Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is characterized by a spirocyclic framework. The compound has an average mass of 225.284 Da and a monoisotopic mass of 225.136490 Da .Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.1 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.54 .Wissenschaftliche Forschungsanwendungen

Synthese neuer Verbindungen

“Tert-butyl-6-oxo-2-azaspiro[3.4]octan-2-carboxylat” und verwandte Zwischenprodukte sind nützlich für die weitere selektive Derivatisierung an den Azetidin- und Cyclobutanringen . Dies bietet einen bequemen Einstiegspunkt zu neuartigen Verbindungen, die einen chemischen Raum erschließen, der komplementär zu Piperidinringsystemen ist .

Erweiterung des arzneimittelartigen chemischen Raums

Die Verbindung kann verwendet werden, um den arzneimittelartigen chemischen Raum und die Diversität zu erweitern . Es dient als struktureller Stellvertreter für den Piperazinring .

Entwicklung multifunktionaler Module in der Wirkstoffforschung

Die Verbindung wurde bei der Synthese neuartiger Azaspirooctane als multifunktionale Module in der Wirkstoffforschung verwendet .

Herstellung eines γ-Butyrolacton-Derivats

“this compound” ist ein Reagenz, das zur Herstellung von γ-Butyrolacton-Derivaten durch Baeyer-Villiger-Monooxygenase (BVMO)-katalysierte Oxidation verwendet wird .

Identifizierung neuer Pharmakophore

Die Verbindung kann verwendet werden, um neue, leicht zugängliche synthetische Vorlagen als neue Pharmakophore zu identifizieren .

Entwicklung neuer Syntheserouten

Zwei effiziente und skalierbare Syntheserouten zu bisher unbekannten bifunktionellen „Tert-butyl-6-oxo-2-azaspiro[3.4]octan-2-carboxylaten” wurden beschrieben .

Wirkmechanismus

Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is believed to act as an antioxidant by scavenging reactive oxygen species and inhibiting the formation of free radicals. It has also been shown to have anti-inflammatory and antifungal properties. In addition, Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of inflammatory mediators.

Biochemical and Physiological Effects

Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate has been shown to reduce inflammation and to reduce oxidative stress. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. In addition, Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate has been shown to reduce the levels of lipids and cholesterol in the blood.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. In addition, Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is stable and has a long shelf life. However, there are some limitations to the use of Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate in laboratory experiments. It is a relatively new compound, so there is limited knowledge about its exact mechanism of action and potential side effects.

Zukünftige Richtungen

The potential future directions for research on Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate include further studies on its antioxidant, anti-inflammatory, and antifungal properties. In addition, further studies should be conducted to investigate its potential as a treatment for neurological disorders. Furthermore, further research should be conducted to investigate its potential as an inhibitor of the enzyme cyclooxygenase-2. Finally, further research should be conducted to investigate the potential side effects of Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate.

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(14)6-12/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVVXWBUFPOSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1363382-39-1 | |

| Record name | tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

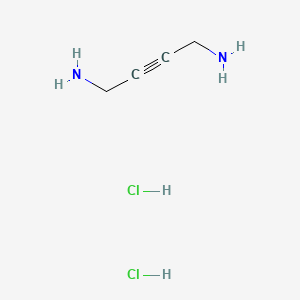

![4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1378806.png)

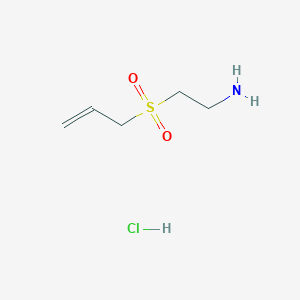

![Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate](/img/structure/B1378807.png)

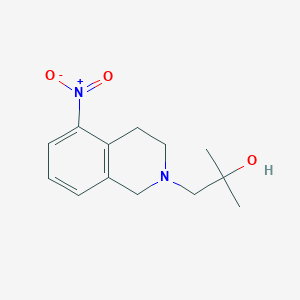

![[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride](/img/structure/B1378816.png)

![Benzo[d][1,3]dioxol-4-amine hydrochloride](/img/structure/B1378818.png)